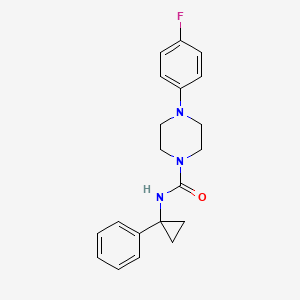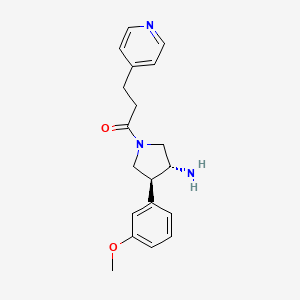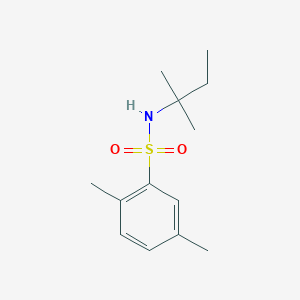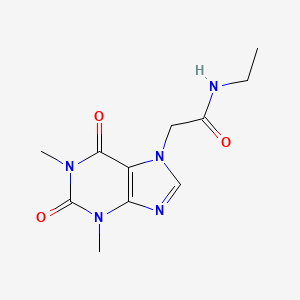
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide, also known as CPP-115, is a novel compound that has gained significant attention in the field of neuroscience research. It is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain.
Mécanisme D'action
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide works by inhibiting the activity of GABA aminotransferase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide increases the levels of GABA in the brain, which has a calming effect on brain activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety disorders.
Biochemical and Physiological Effects
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide has been shown to increase the levels of GABA in the brain, which has a number of biochemical and physiological effects. It has been shown to have anxiolytic, anticonvulsant, and antipsychotic effects in animal models. It has also been shown to reduce drug-seeking behavior in rats, suggesting that it may have potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide is that it is a potent and selective inhibitor of GABA aminotransferase. This makes it a useful tool for studying the role of GABA in the brain. However, one limitation of 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide is that it is not very soluble in water, which can make it difficult to administer in lab experiments.
Orientations Futures
There are a number of future directions for research on 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide. One area of interest is the potential of 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide as a treatment for addiction. Another area of interest is the use of 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide and its potential as a treatment for neurological disorders.
Méthodes De Synthèse
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide was first synthesized by a team of researchers at the University of Kentucky in 2005. The synthesis method involves the reaction of 1-phenylcyclopropylamine with 4-fluorobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperazine-1-carboxamide to produce 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide.
Applications De Recherche Scientifique
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide has been extensively studied for its potential as a treatment for various neurological disorders, including epilepsy, anxiety, and addiction. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to regulate brain activity. This makes 4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide a promising candidate for the treatment of disorders that involve abnormal brain activity.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c21-17-6-8-18(9-7-17)23-12-14-24(15-13-23)19(25)22-20(10-11-20)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPLNKQCSXJEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-(1-phenylcyclopropyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-fluorophenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5681097.png)
![3-(2-methoxyethyl)-1-[(4-methyl-1-piperazinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5681108.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(1,3-thiazol-4-ylacetyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5681123.png)
![1-(4-chlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B5681131.png)
![6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazole](/img/structure/B5681135.png)

![2-[(4aR*,7aS*)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5681147.png)




![1-[((3R*,4R*)-4-(hydroxymethyl)-1-{[4-(methylthio)phenyl]acetyl}pyrrolidin-3-yl)methyl]piperidin-4-ol](/img/structure/B5681168.png)

![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5681198.png)